(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Epoxomicin can be synthesized through various routes, including catalytic asymmetric epoxidation and subsequent ring-opening reactions . The synthesis involves the use of metals with chiral ligands, such as the Sharpless and Jacobsen–Katsuki methods, as well as organocatalysts like chiral ketones . Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity.
化学反応の分析
Epoxomicin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Epoxomicin has a wide range of scientific research applications:
作用機序
Epoxomicin exerts its effects by covalently binding to the catalytic subunits of the proteasome, specifically targeting the chymotrypsin-like activity . This binding inhibits the proteasome’s ability to degrade proteins, leading to the accumulation of damaged or unneeded proteins within the cell . The inhibition of the proteasome also affects various cellular processes, including cell cycle progression and NF-kB activation .
類似化合物との比較
Epoxomicin is unique among proteasome inhibitors due to its high selectivity and potency . Similar compounds include:
Lactacystin: Another proteasome inhibitor, but less potent than epoxomicin.
Peptide vinyl sulfone NLVS: A proteasome inhibitor with a different mechanism of action.
Carfilzomib: A derivative of epoxomicin, used in the treatment of multiple myeloma.
Epoxomicin’s unique structure and mechanism of action make it a valuable tool in scientific research and drug development.
特性
分子式 |
C30H53N5O8 |
---|---|
分子量 |
611.8 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C30H53N5O8/c1-11-17(5)23(33-29(42)25(18(6)12-2)35(10)20(8)37)27(40)34-24(19(7)36)28(41)32-21(13-16(3)4)26(39)31-14-22(38)30(9)15-43-30/h16-19,21,23-25,36H,11-15H2,1-10H3,(H,31,39)(H,32,41)(H,33,42)(H,34,40)/t17-,18-,19+,21-,23-,24-,25-,30+/m0/s1 |
InChIキー |
IODAWNKEPAAFFR-BWEKBLAESA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。